5-(2-Hydroxy-4-nitrophenyl)furan-2-carbaldehyde
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Overview
Description
5-(2-Hydroxy-4-nitrophenyl)furan-2-carbaldehyde is a chemical compound with the molecular formula C11H7NO5 . It is a derivative of furfural .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: [H]OC1=C(C=CC(=C1)N+=O)C1=CC=C(O1)C=O . The molecular weight of this compound is 233.179 .Scientific Research Applications
Tautomeric Crown-containing Chemosensors for Alkali-earth Metal Cations
Research has shown that crown-containing arylimines, similar to "5-(2-Hydroxy-4-nitrophenyl)furan-2-carbaldehyde," can be synthesized and utilized as fluorescent tautomeric chemosensors for Mg2+, Ca2+, and Ba2+. These chemosensors exhibit diagnostic changes in both absorption and emission spectra upon complexation with metal ions, which can be valuable for detecting and quantifying metal ions in various environments (Dubonosov et al., 2008).
Thermodynamic Properties of Isomers
The thermodynamic properties of isomers of "this compound" have been studied to understand their vapor pressure, enthalpy, entropy, and Gibbs energy. Such studies are crucial for optimizing the synthesis, purification, and application processes of these compounds, offering insights into their stability and reactivity (Dibrivnyi et al., 2015).
DNA Topoisomerases I and II Inhibitory Activities
Benzofurans derived from Gastrodia elata, including compounds structurally related to "this compound," have shown potential as inhibitors of DNA topoisomerases I and II. Such compounds can be explored for therapeutic applications, particularly in the development of new anticancer agents (Lee et al., 2007).
Green Synthesis of Quinazolin-4(3H)-ones
Furan-2-carbaldehydes have been used as C1 building blocks in the green synthesis of bioactive quinazolin-4(3H)-ones via ligand-free photocatalytic C–C bond cleavage. This approach highlights the potential of furan-2-carbaldehydes in sustainable chemistry and pharmaceutical synthesis, promoting the development of eco-friendly synthetic methods (Yu et al., 2018).
Antimicrobial Activity of Isoxazole Derivatives
Isoxazole derivatives synthesized from "5-(4-nitrophenyl) furan-2-carbaldehyde" have shown significant antibacterial and antifungal activities. These findings suggest the potential of such compounds in developing new antimicrobial agents, contributing to the fight against resistant microbial strains (Dhaduk & Joshi, 2022).
Mechanism of Action
Target of Action
Furan-containing compounds, including this one, are known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
It is known that furan derivatives can interact with various biological targets due to their structural versatility . The presence of nitro and carbonyl groups in the compound may extend possibilities of its practical usage .
Biochemical Pathways
Furan derivatives are known to be involved in a variety of biochemical functions .
Pharmacokinetics
The thermodynamic properties of similar furan derivatives have been studied . These properties contain information about the energy of intermolecular interactions in the compounds, which can influence their bioavailability .
Result of Action
Furan derivatives are known to exhibit various therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-(2-Hydroxy-4-nitrophenyl)furan-2-carbaldehyde. For instance, the thermodynamic properties of similar furan derivatives, such as their sublimation and evaporation enthalpies, entropy, and Gibbs energy, can be influenced by temperature . These properties contain information about the energy of intermolecular interactions in the compounds, which can influence their stability and reactivity .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as 5-(nitrophenyl)furan-2-carbaldehyde isomers, have been studied for their thermodynamic properties . These properties can provide insights into the potential interactions of 5-(2-Hydroxy-4-nitrophenyl)furan-2-carbaldehyde with enzymes, proteins, and other biomolecules.
Molecular Mechanism
It is known that similar compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Properties
IUPAC Name |
5-(2-hydroxy-4-nitrophenyl)furan-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO5/c13-6-8-2-4-11(17-8)9-3-1-7(12(15)16)5-10(9)14/h1-6,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPJMCSIMPSNCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])O)C2=CC=C(O2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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